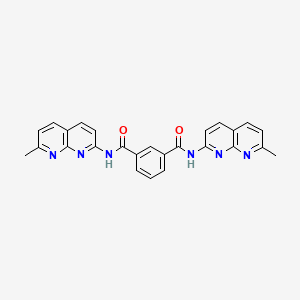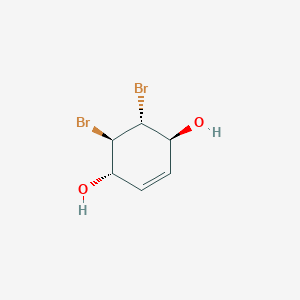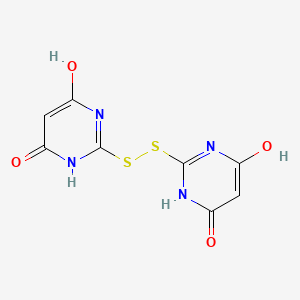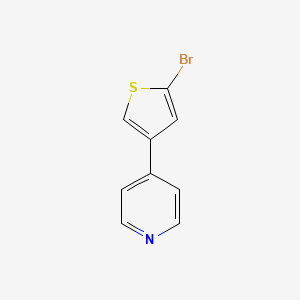
Methyl (3-chloroprop-1-en-2-yl)cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3-chloroprop-1-en-2-yl)cyclohexylcarbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexylcarbamate group attached to a methyl (3-chloroprop-1-en-2-yl) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-chloroprop-1-en-2-yl)cyclohexylcarbamate typically involves the reaction of cyclohexyl isocyanate with methyl (3-chloroprop-1-en-2-yl) alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a tertiary amine to facilitate the formation of the carbamate linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (3-chloroprop-1-en-2-yl)cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted carbamate compounds.
Applications De Recherche Scientifique
Methyl (3-chloroprop-1-en-2-yl)cyclohexylcarbamate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (3-chloroprop-1-en-2-yl)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Methylcyclohexene: A related compound with a similar cyclohexyl structure but different functional groups.
3-Chloro-2-methyl-1-propene: Shares the chloropropene moiety but lacks the carbamate group.
Uniqueness: Methyl (3-chloroprop-1-en-2-yl)cyclohexylcarbamate is unique due to its combination of a cyclohexylcarbamate group with a chloropropene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
195154-01-9 |
|---|---|
Formule moléculaire |
C11H18ClNO2 |
Poids moléculaire |
231.72 g/mol |
Nom IUPAC |
methyl N-(3-chloroprop-1-en-2-yl)-N-cyclohexylcarbamate |
InChI |
InChI=1S/C11H18ClNO2/c1-9(8-12)13(11(14)15-2)10-6-4-3-5-7-10/h10H,1,3-8H2,2H3 |
Clé InChI |
YLIOPZRRUXFOCF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N(C1CCCCC1)C(=C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)



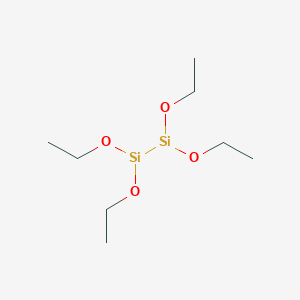
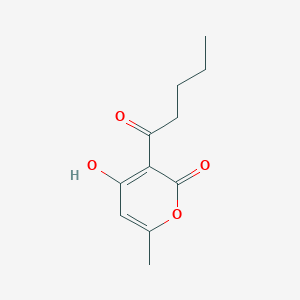
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)


